![molecular formula C16H16Cl2N2O2 B3013936 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-56-9](/img/structure/B3013936.png)

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substituents at the carbon adjacent to the amide nitrogen (C1). The synthesis starts from chiral amino acids to introduce different alkyl and aryl substituents at C1 of the ethyl linking moiety . The synthesis process is designed to yield compounds capable of adopting conformations similar to known kappa agonists, such as U-50488, to ensure kappa agonist properties .

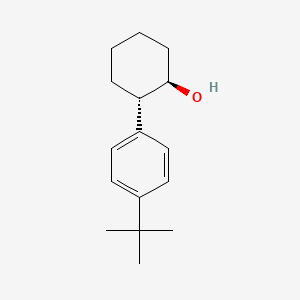

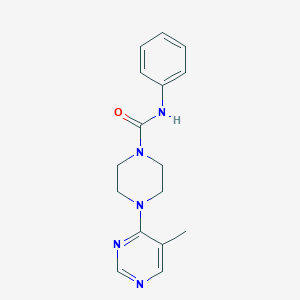

Molecular Structure Analysis

Conformational analysis plays a crucial role in the development of these compounds. The molecular structure is analyzed to ensure that the compounds can occupy an energy minimum close to that of known kappa agonists . The presence of a 3,4-dichlorophenyl group is a common feature in these molecules, which is likely to influence their biological activity and binding affinity to the kappa opioid receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it can be inferred that standard organic synthesis techniques such as amide bond formation, use of chiral starting materials, and subsequent functional group transformations are employed to achieve the desired structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly discussed in the provided papers. However, the biological evaluation suggests that these compounds have potent and selective kappa-opioid agonist activity, with some exhibiting potent naloxone-reversible analgesic effects in animal models . The presence of the dichlorophenyl group and the pyrrolidine ring are likely to contribute to the lipophilicity and overall pharmacokinetic properties of these molecules.

Scientific Research Applications

Synthesis and Derivative Studies

- The compound's synthesis and applications are linked to the creation of various derivatives. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, which are prepared from commercially available 4-trifluoromethoxyaniline, involves pyrrole addition using the Paal-Knorr method. This showcases the potential of pyrrole-based compounds in synthetic chemistry (M. Vovk et al., 2010).

Antidiarrheal and Antimicrobial Activities

- A series of N-(aminoiminomethyl)-1H-pyrrole-1-acetamides, which are related to guanfacine and include a pyrrole structure similar to the compound , have demonstrated potent antidiarrheal activity with minimal cardiovascular activity in rats (D. Beattie et al., 1985).

- New heterocyclic compounds incorporating an antipyrine moiety, like the one being discussed, have been synthesized and evaluated for their antimicrobial properties, indicating the compound's potential in this area (Samir Bondock et al., 2008).

Biological Activity and Molecular Interaction

- The compound is relevant in studies examining biological activities of pyrrole derivatives. For instance, synthesized compounds like 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides have shown low toxicity and significant cytotoxic activity against certain tumor cells, suggesting potential in cancer research (S. Zykova et al., 2018).

Chemical Reactions and Mechanisms

- The reaction mechanisms involving pyrrole compounds, similar to the one , are of significant interest. For example, the reaction of 2,5-dimethyl-1H-pyrrole with dichlorocarbene in basic solution to form 3-chloropyridines provides insights into heterocyclic ring expansions, relevant to the synthesis of complex molecules (R. L. Jones et al., 1969).

properties

IUPAC Name |

2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-9-7-12(15(21)16(22)19(3)4)10(2)20(9)11-5-6-13(17)14(18)8-11/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZRTBOQHDTVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)